molecular formula C7H5ClN2O3 B087114 N-Hydroxy-4-nitrobenzimidoyl chloride CAS No. 1011-84-3

N-Hydroxy-4-nitrobenzimidoyl chloride

Cat. No.: B087114
CAS No.: 1011-84-3
M. Wt: 200.58 g/mol
InChI Key: PIQHICJFBSZFMS-CLFYSBASSA-N
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Description

N-Hydroxy-4-nitrobenzimidoyl chloride: is a chemical compound with the molecular formula C7H5ClN2O3 . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a nitro group, a hydroxy group, and a carboximidoyl chloride group attached to a benzene ring.

Safety and Hazards

“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride typically begins with 4-nitrobenzaldehyde.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-hydroxy-4-nitrobenzamide
  • 4-nitrobenzohydroximoyl chloride
  • α-chloro-4-nitrobenzaldoxime

Comparison:

Properties

IUPAC Name

(1Z)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHICJFBSZFMS-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-nitrobenzimidoyl chloride
Reactant of Route 2
N-Hydroxy-4-nitrobenzimidoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Hydroxy-4-nitrobenzimidoyl chloride

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